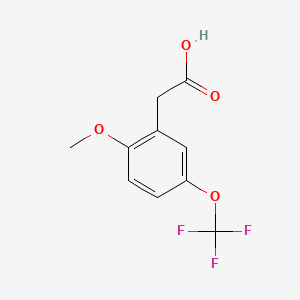

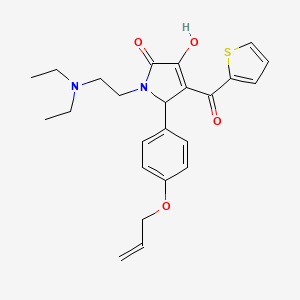

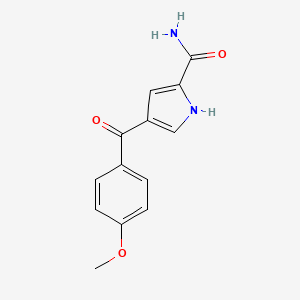

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzamide, also known as ADQD, is a compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Psycho- and Neurotropic Properties

A study on novel quinolin-4-ones, similar in structure to the requested compound, demonstrated specific psychoactive effects, including sedative and anti-amnesic activities, suggesting their potential for further investigation as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).

Synthesis and Molecular Rearrangement

Research on the synthesis of quinoline derivatives through the treatment of quinolin-2-ones with various reagents reveals complex molecular rearrangements and the formation of diverse structures, which could be pivotal in developing new pharmaceuticals or materials (Klásek, Kořistek, Sedmera, & Halada, 2003).

Ligand Formation for Metal Complexes

The creation of phosphonito, N, and phosphito, N ligands based on quinolines showcases their utility in forming complexes with metals like rhodium, palladium, and platinum, indicating their importance in catalysis and material science (Franciò, Drommi, Graiff, Faraone, & Tiripicchio, 2002).

Apoptosis Induction in Cancer Cells

A study on N-phenyl-pyrazolo[3,4-b]quinolin-amines, structurally related to the compound , found these substances to be potent inducers of apoptosis in cancer cells, offering insights into new therapeutic avenues for cancer treatment (Zhang, Claassen, Crogran-Grundy, Tseng, Drewe, & Cai, 2008).

Antimicrobial and Antifungal Activities

Another study focused on the synthesis of 2H-pyrano[3,2-h]quinolines demonstrated that derivatives containing pyrazole and indoline moieties exhibit significant antibacterial and antifungal activities, highlighting their potential in addressing microbial resistance (Mostafa, 2013).

Key Intermediate in PDE5 Inhibitors

Research on the synthesis of tetrahydropyrrolo[3,4-b]quinolin-9-one, a key intermediate in the development of phosphodiesterase 5 (PDE5) inhibitors, underscores the compound's importance in creating treatments for conditions like erectile dysfunction (Li, Branum, Russell, Jiang, & Sui, 2005).

properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-13(23)22-10-4-5-14-6-8-16(12-17(14)22)21-20(24)15-7-9-18(25-2)19(11-15)26-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUMDQBXZXPBOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-2-pyrimidin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2625751.png)

![N-cyclopentyl-2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2625754.png)

![(E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile](/img/structure/B2625756.png)

![N-butyl-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2625766.png)